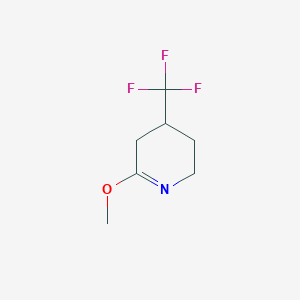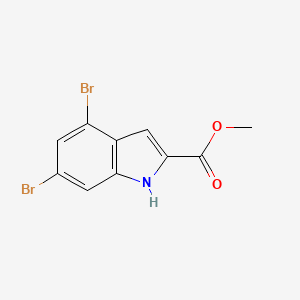
methyl 4,6-dibromo-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-dibromo-1H-indole-2-carboxylate (MDBIC) is an organic compound that has both scientific research applications and industrial uses. It is a brominated heterocyclic compound with a molecular weight of 353.96 g/mol. MDBIC is widely used in the chemical industry as a reagent for organic synthesis, and has recently gained attention for its potential use in medical and scientific research applications.
科学的研究の応用
Methyl 4,6-dibromo-1H-indole-2-carboxylate has recently gained attention as a potential tool for use in medical and scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of certain diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been studied for its potential use as a diagnostic agent for the detection of certain diseases and conditions, such as cancer and Alzheimer’s disease.
作用機序
The exact mechanism of action of methyl 4,6-dibromo-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been found to have antioxidant activity, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to have antioxidant activity, which may play a role in its therapeutic effects. In addition, methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have anti-inflammatory and anti-cancer activity.
実験室実験の利点と制限
The use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments. It is not water soluble, which can limit its use in certain applications. In addition, it is not commercially available, which can make it difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in scientific research. One potential direction is the development of new therapeutic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the treatment of certain diseases and conditions. Another potential direction is the development of new diagnostic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the detection of certain diseases and conditions. Additionally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods of drug delivery and drug targeting. Finally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods for the synthesis of other organic compounds.
合成法
Methyl 4,6-dibromo-1H-indole-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction produces a methyl ester of the acid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl bromide, or the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl chloride in the presence of a base.
特性
IUPAC Name |
methyl 4,6-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGSBYOSXXKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dibromo-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
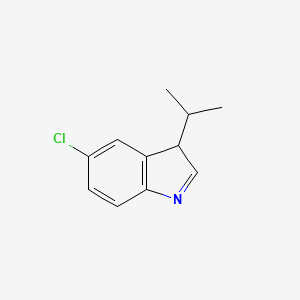
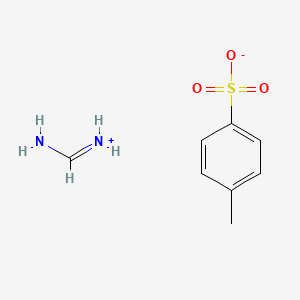
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
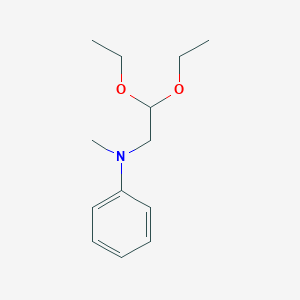
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
